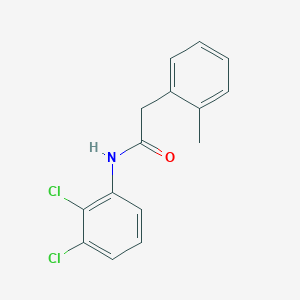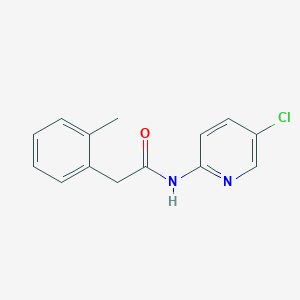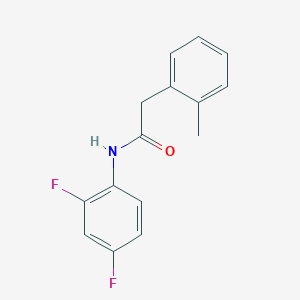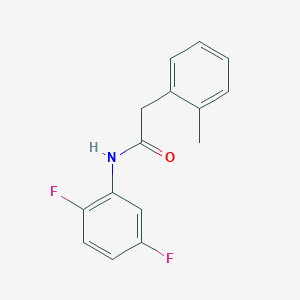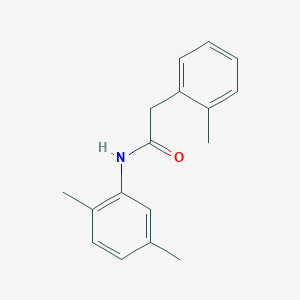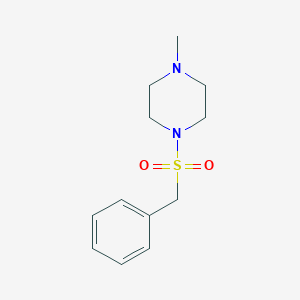
1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE is an organic compound that belongs to the class of sulfonyl-containing piperazines This compound is characterized by the presence of a benzylsulfonyl group attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE typically involves the reaction of 4-methylpiperazine with benzylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often performed in polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE has found applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group is known to enhance the binding affinity of the compound to its target, thereby modulating its activity. The piperazine ring provides structural flexibility, allowing the compound to adopt various conformations and interact with different binding sites .
Comparison with Similar Compounds
1-(Benzylsulfonyl)piperazine: Lacks the methyl group, which may affect its binding affinity and reactivity.
4-Methylpiperazine: Lacks the benzylsulfonyl group, resulting in different chemical properties and applications.
Benzylsulfonyl chloride: Used as a precursor in the synthesis of 1-METHYL-4-PHENYLMETHANESULFONYLPIPERAZINE.
Uniqueness: this compound is unique due to the presence of both the benzylsulfonyl and methyl groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these functional groups allows for versatile reactivity and binding interactions, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C12H18N2O2S/c1-13-7-9-14(10-8-13)17(15,16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
RELNUIGKIJCEPO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


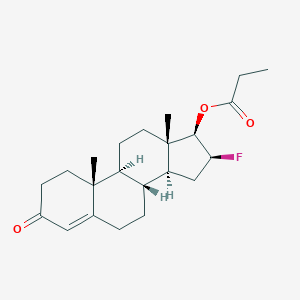
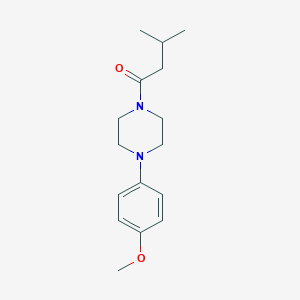
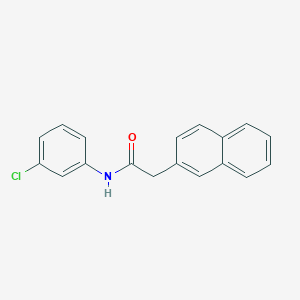
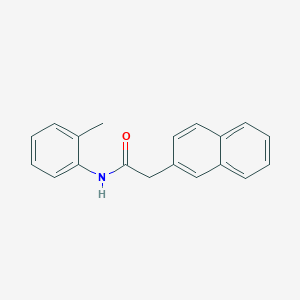

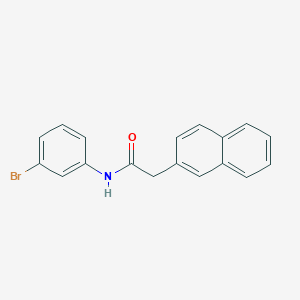
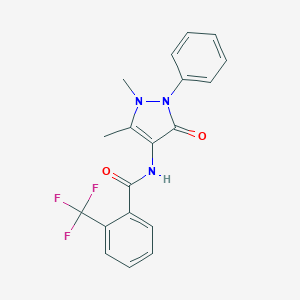
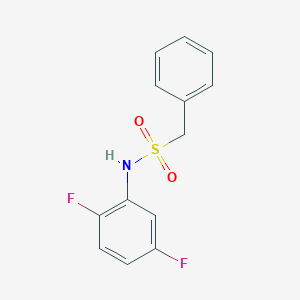
![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)
